N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetically derived small molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a phenylacetamide group, and a dimethylaminopropyl side chain.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS.ClH/c1-23(2)12-7-13-24(18(25)14-15-8-4-3-5-9-15)20-22-19-16(21)10-6-11-17(19)26-20;/h3-6,8-11H,7,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIPNBGWCMUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its complex structure includes a dimethylamino group, a fluorobenzothiazole moiety, and an acetamide functional group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.9 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , showing potential as an antibacterial agent, although it was less effective compared to standard antibiotics. The minimum inhibitory concentration (MIC) values for the compound against these bacteria need further investigation to establish its clinical relevance.
Anticancer Activity
The compound's potential in cancer therapy has been explored through various studies. Preliminary data suggest that it may inhibit tumor growth by interfering with cellular pathways involved in cancer progression. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines in vitro, leading to apoptosis and cell cycle arrest .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide | MCF-7 (Breast Cancer) | TBD |
| Related Benzothiazole Derivative | HeLa (Cervical Cancer) | 15.7 |
The mechanism by which N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may act through the inhibition of specific kinases involved in cell signaling pathways related to proliferation and survival .
Case Studies
- Antibacterial Evaluation : A study conducted in 2013 assessed the antibacterial properties of the compound against multiple strains, revealing moderate activity but requiring more extensive testing to confirm efficacy and safety profiles.
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into its use as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle and Substituent Variations
The compound’s benzothiazole core distinguishes it from quinoline-based analogues like SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, C₁₅H₂₀ClN₃O₂), which features a quinoline ring substituted with a hydroxyl group .
Key structural differences :
- Fluorine vs. Methoxy: The 4-fluoro substitution on the benzothiazole (target compound) contrasts with the 4-methoxy group in N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (C₂₁H₂₃ClN₄O₂S₂, 463.0 g/mol) . Fluorine’s electron-withdrawing nature may improve metabolic stability and membrane permeability compared to the electron-donating methoxy group.
- Acetamide vs. Carboxamide/Benzamide: The phenylacetamide moiety in the target compound differs from the carboxamide in SzR-105 and the benzamide in N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride . Acetamide’s shorter chain may reduce steric hindrance, favoring target engagement.
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Data for Selected Analogues
- Solubility: The dimethylaminopropyl side chain in all compounds contributes to basicity, improving solubility under acidic conditions (e.g., gastrointestinal pH) .
Q & A
Q. What are the key synthetic strategies for constructing the fluorobenzo[d]thiazol moiety in this compound?
The fluorobenzo[d]thiazol core can be synthesized via cyclization reactions using precursors like 2-aminothiazoles and fluorinated aromatic aldehydes. For example, demonstrates the use of solvents like ethanol or dioxane with catalysts such as triethylamine to facilitate coupling between thiazole amines and fluorinated benzaldehyde derivatives. Purification often involves recrystallization from ethanol-DMF mixtures to isolate high-purity products . Additionally, chloroacetyl chloride is a common reagent for introducing acetamide side chains, as seen in , where it reacts with 2-amino-thiazoles under mild conditions (20–25°C) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular connectivity, particularly the integration ratios of aromatic protons (e.g., fluorobenzo[d]thiazol signals at δ 7.2–8.0 ppm) and dimethylamino groups (δ 2.2–2.5 ppm) . Infrared (IR) spectroscopy confirms functional groups like amide C=O stretches (~1650 cm⁻¹) and thiazole C=N vibrations (~1550 cm⁻¹) . Elemental analysis (C, H, N) is used to validate purity, though minor discrepancies (<0.5%) in experimental vs. theoretical values are common due to residual solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
Low yields in coupling steps (e.g., acetamide formation) may arise from incomplete activation of carboxylic acids. highlights the use of POCl₃ or SOCl₂ to generate acyl chlorides in situ, improving reactivity . Solvent choice also impacts efficiency: polar aprotic solvents like DMF enhance nucleophilic substitution, while dioxane reduces side reactions during cyclization . For fluorinated intermediates, maintaining anhydrous conditions and controlled temperatures (e.g., reflux at 90°C) minimizes decomposition .
Q. How should researchers interpret unexpected signals in ¹H-NMR spectra?
Unexpected peaks may indicate byproducts or stereochemical impurities. For example, reports split signals in ¹³C-NMR due to diastereomers in thiazole derivatives, resolved via chiral chromatography . If elemental analysis aligns with theory but NMR shows anomalies, residual solvents (e.g., DMSO at δ 2.5 ppm) or incomplete protonation of dimethylamino groups (δ 2.2–2.8 ppm) should be investigated . Advanced techniques like 2D NMR (COSY, HSQC) can clarify ambiguous assignments .
Q. What computational methods predict binding interactions of this compound with target enzymes?
Molecular docking studies (e.g., AutoDock Vina) utilize crystal structures of target enzymes to model ligand binding. describes docking poses where fluorobenzo[d]thiazol derivatives occupy hydrophobic pockets via π-π stacking, while the dimethylamino group stabilizes interactions with acidic residues (e.g., Asp/Glu) . Free energy calculations (MM/PBSA) refine binding affinity predictions, though force field parameterization for fluorine atoms requires careful validation .
Q. How do structural modifications influence bioactivity in related thiazole derivatives?
shows that substituents on the thiazole ring (e.g., 4-fluoro groups) enhance metabolic stability and target selectivity by reducing off-target interactions . For in vitro assays, replacing the phenylacetamide with bulkier groups (e.g., trifluoromethyl) can improve potency but may reduce solubility, necessitating formulation adjustments . Structure-activity relationship (SAR) studies should prioritize functional groups that balance lipophilicity (logP 2–4) and hydrogen-bonding capacity .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations systematically .
- Data Contradictions : Cross-validate spectral data with high-resolution mass spectrometry (HRMS) to resolve ambiguities .
- Bioactivity Assays : Include positive controls (e.g., known kinase inhibitors) and assess cytotoxicity (MTT assay) to differentiate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
